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Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

Cat. No.: B14716123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1H-
Benzo(a)carbazole, a heterocyclic aromatic compound of interest in various fields of chemical

and biomedical research. The document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with

standardized experimental protocols for data acquisition. Furthermore, a generalized metabolic

pathway and an analytical workflow are visualized to aid in its study and application.

Spectroscopic Data
The following sections present the key spectroscopic data for 1H-Benzo(a)carbazole, also

referred to as 11H-Benzo[a]carbazole. The data is organized for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of 1H-Benzo(a)carbazole.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1H-Benzo(a)carbazole[1]
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¹H NMR (in CDCl₃/DMSO-d₆) ¹³C NMR (in CDCl₃/DMSO-d₆)

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

10.9 (bs, 1H) 139.2

8.32 (d, J = 7.8 Hz, 1H) 135.7

8.04 (d, J = 7.8 Hz, 1H) 132.5

8.03 (d, J = 7.8 Hz, 1H) 128.9

7.90 (d, J = 7.8 Hz, 1H) 125.5

7.39-7.60 (m, 4H) 125.2

7.33 (dd, J = 7.8, 7.8 Hz, 1H) 124.7

7.16 (dd, J = 7.8, 7.8 Hz, 1H) 124.0

121.9

121.8

119.9

119.7

119.6

119.5

118.1

111.5

Solvent: 1/1 mixture of CDCl₃ and DMSO-d₆. bs = broad singlet, d = doublet, m = multiplet, dd

= doublet of doublets.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 1H-Benzo(a)carbazole is available from the NIST WebBook and shows

characteristic absorption bands.[2]
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Table 2: Key IR Absorption Bands for 11H-Benzo[a]carbazole

Wavenumber (cm⁻¹) Interpretation

~3400 N-H stretching vibration

3100-3000 Aromatic C-H stretching

1600-1450 Aromatic C=C ring stretching

1400-1200 C-N stretching

900-675 Aromatic C-H out-of-plane bending

Data obtained from the condensed phase IR spectrum available on the NIST WebBook.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis

spectrum of 1H-Benzo(a)carbazole, recorded in ethanol, displays several absorption maxima,

which are characteristic of its extended aromatic system.[2]

Table 3: UV-Vis Spectroscopic Data for 11H-Benzo[a]carbazole

Wavelength (λmax, nm)
Molar Absorptivity (ε,

L·mol⁻¹·cm⁻¹)
Solvent

230 44700 Ethanol

240 45700 Ethanol

274 30200 Ethanol

284 31600 Ethanol

296 21900 Ethanol

328 5010 Ethanol

335 5010 Ethanol

342 6310 Ethanol
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Data sourced from the NIST Chemistry WebBook.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of

polycyclic aromatic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1H-Benzo(a)carbazole in about 0.7

mL of a suitable deuterated solvent (e.g., a 1:1 mixture of CDCl₃ and DMSO-d₆) in a clean,

dry NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount of 1H-Benzo(a)carbazole in a volatile solvent like methylene

chloride.

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 1H-Benzo(a)carbazole of a known concentration in a UV-

grade solvent (e.g., ethanol).
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Perform serial dilutions to obtain a series of solutions with concentrations that will result in

absorbance values within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

The instrument will record the absorbance of the sample as a function of wavelength.

Visualizations
The following diagrams illustrate a generalized metabolic pathway for benzo[a]carbazole and a

typical experimental workflow for the analysis of polycyclic aromatic hydrocarbons (PAHs).
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Caption: Generalized Metabolic Pathway of Benzo(a)carbazole.
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Caption: Experimental Workflow for PAH Analysis.

Carbazole and its derivatives are known to undergo metabolic activation, often initiated by

cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates.[3]

The analytical workflow for PAHs, a class of compounds to which benzo(a)carbazole belongs,

typically involves extraction from a complex matrix, followed by cleanup and instrumental

analysis.[4][5][6] Benzo[a]carbazole derivatives have been investigated for various biological

activities, including anticancer and antimicrobial properties.[7][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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